molecular formula C10H7N3O2 B1630276 5-(Pyrimidin-5-yl)nicotinic acid CAS No. 893740-59-5

5-(Pyrimidin-5-yl)nicotinic acid

Cat. No.: B1630276
CAS No.: 893740-59-5
M. Wt: 201.18 g/mol
InChI Key: OCYVFYXZQUPYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrimidin-5-yl)nicotinic acid is a heterocyclic compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a nicotinic acid moiety (pyridine-3-carboxylic acid). This dual functionality confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Pyrimidine derivatives are widely explored for their role as enzyme inhibitors, receptor modulators, and bioactive intermediates. For example, 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives have shown inhibitory activity against acetyl coenzyme A carboxylase (ACCase), a herbicidal target . Additionally, nicotinic acid derivatives are known to modulate neurological targets such as α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function .

Properties

IUPAC Name

5-pyrimidin-5-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-1-7(2-11-3-8)9-4-12-6-13-5-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYVFYXZQUPYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629593
Record name 5-(Pyrimidin-5-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-59-5
Record name 5-(Pyrimidin-5-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key analogs of 5-(Pyrimidin-5-yl)nicotinic acid include positional isomers, heterocyclic variants, and benzoic acid derivatives. Below is a detailed comparison based on synthesis, biological activity, and physicochemical properties.

Table 1: Comparative Overview of 5-(Pyrimidin-5-yl)nicotinic Acid and Analogs
Compound Name Molecular Formula Molecular Weight Key Structural Feature Biological Activity Solubility (Inferred) Key References
5-(Pyrimidin-5-yl)nicotinic acid C₁₀H₇N₃O₂ 207.18 g/mol Pyrimidin-5-yl + pyridine-3-carboxylic acid ACCase inhibition Moderate (polar)
5-(Pyrimidin-2-yl)nicotinic acid C₁₀H₇N₃O₂ 207.18 g/mol Pyrimidin-2-yl substitution Unknown (structural studies) Moderate
5-(Piperidin-1-yl)nicotinic acid C₁₁H₁₄N₂O₂ 206.24 g/mol Piperidine ring substitution Not specified (safety data available) Low (lipophilic)
5-(2-Thienyl)nicotinic acid C₁₀H₇NO₂S 205.23 g/mol Thiophene substitution Unreported (used in material science) Moderate
4-(Pyrimidin-5-yl)benzoic acid C₁₁H₈N₂O₂ 200.20 g/mol Benzoic acid backbone Unreported (structural analog) Low

Physicochemical and Stability Considerations

  • Solubility : The pyrimidine and carboxylic acid groups in 5-(Pyrimidin-5-yl)nicotinic acid enhance polarity, improving aqueous solubility compared to 5-(Piperidin-1-yl)nicotinic acid, which is more lipophilic due to its piperidine ring .
  • Stability : Pyrimidine-containing compounds may exhibit lower thermal stability than thiophene or benzoic acid analogs, necessitating storage at 2–8°C to prevent degradation .

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